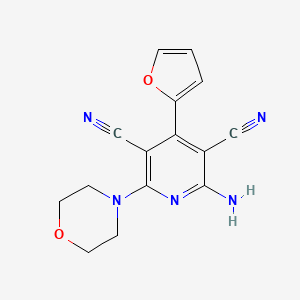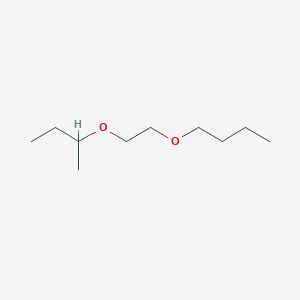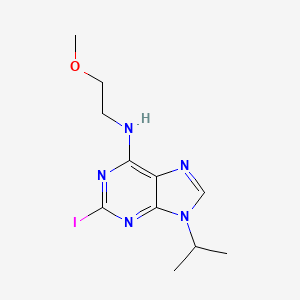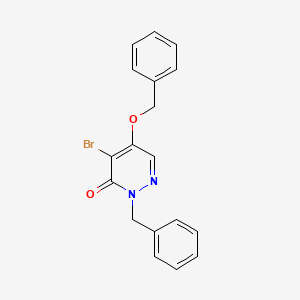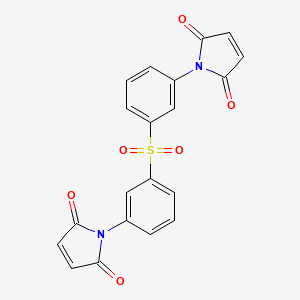![molecular formula C23H17N3O B15215201 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-20-3](/img/structure/B15215201.png)
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with p-tolyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazoquinazoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated imidazoquinazoline derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
- 2-phenyl-1H-imidazo[4,5-b]pyridine
- 2-phenyl-1H-imidazo[1,2-a]pyrimidine
- 2-phenyl-1H-imidazo[1,2-b]pyrazole
Comparison:
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one: is unique due to its fused imidazoquinazoline structure, which imparts distinct chemical and biological properties.
2-phenyl-1H-imidazo[4,5-b]pyridine: and have different ring fusion patterns, leading to variations in their reactivity and biological activity.
2-phenyl-1H-imidazo[1,2-b]pyrazole:
Propiedades
Número CAS |
62481-20-3 |
|---|---|
Fórmula molecular |
C23H17N3O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C23H17N3O/c1-16-11-13-18(14-12-16)26-21(17-7-3-2-4-8-17)15-25-22(27)19-9-5-6-10-20(19)24-23(25)26/h2-15H,1H3 |
Clave InChI |
SKEUBTDTYJNYSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


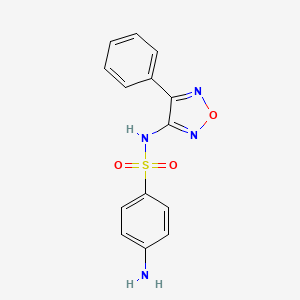
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
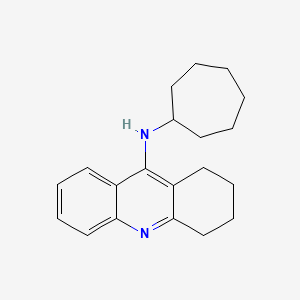
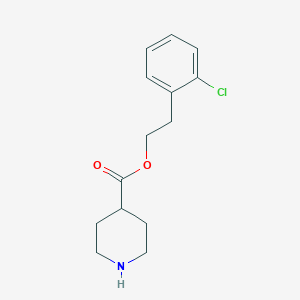
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
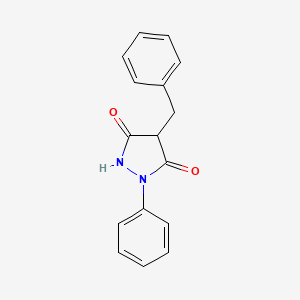
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
